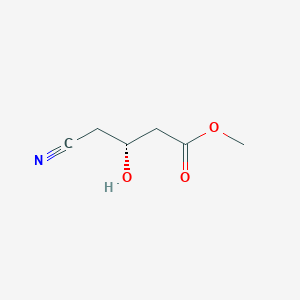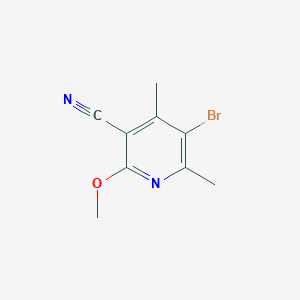![molecular formula C6H14N2 B175463 [(2S)-piperidin-2-yl]methanamine CAS No. 111478-77-4](/img/structure/B175463.png)
[(2S)-piperidin-2-yl]methanamine
Vue d'ensemble
Description
“[(2S)-piperidin-2-yl]methanamine” is also known as 2-(Aminomethyl)piperidine . It has a linear formula of C6H14N2 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of oxetan-2-ylmethanamine has been patented . Another study describes a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .Molecular Structure Analysis
The molecular structure of “[(2S)-piperidin-2-yl]methanamine” can be represented by the SMILES string: CNCC1CCCCN1 .Applications De Recherche Scientifique
Asymmetric Synthesis : [(2S)-piperidin-2-yl]methanamine has been utilized in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines. This process involves the reduction and hydrogenolysis of certain compounds, leading to the formation of diamines and disubstituted amines, which are precursors to pharmacologically active compounds (Froelich et al., 1996).
Bone Formation Rate Increase : A compound containing a piperidin-4-yl methanamine structure was identified as an agonist of the Wnt beta-catenin cellular messaging system. This compound demonstrated an increase in trabecular bone formation rate in rats, indicating its potential in treating bone disorders (Pelletier et al., 2009).
Antidepressant-like Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as serotonin 5-HT1A receptor-biased agonists, have shown promising antidepressant-like activity. These compounds preferentially stimulate ERK1/2 phosphorylation and have demonstrated potent efficacy in preclinical models (Sniecikowska et al., 2019).
Synthesis of Imines : Research on the synthesis of imines using [(2S)-piperidin-2-yl]methanamine derivatives has provided insights into the optimization of reaction conditions and the thermodynamics of these reactions (Jafari, 2018).
Antiosteoclast Activity : Certain boronates derived from [(2S)-piperidin-2-yl]methanamine have been synthesized and shown to possess moderate to high antiosteoclast and osteoblast activity, suggesting their potential application in bone health and disorders (Reddy et al., 2012).
CXCR4 Chemokine Receptor Antagonists : Piperidin-4-yl-methanamine derivatives have been explored as CXCR4 chemokine receptor antagonists. These compounds have shown potential in modulating interactions with the CXCR4 binding site, indicating their relevance in immunological and possibly oncological research (Adlere et al., 2019).
Structural Studies and Drug Development : The compound has been used in the synthesis of various novel structures, with implications for drug development and materials science. Structural studies using X-ray crystallography have been conducted to understand the conformations and interactions of these synthesized compounds (Prasad et al., 2008).
Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, with applications in industrial chemistry and materials science (Kaya et al., 2016).
Anticancer Activity : Certain amines containing [(2S)-piperidin-2-yl]methanamine structures have shown in vitro antitumor activity against various human cancer cell lines, highlighting their potential as therapeutic agents in oncology (Károlyi et al., 2012).
Atypical Antipsychotics : Research on butyrophenone derivatives incorporating (aminoalkyl)benzo- and -thienocycloalkanones, which include [(2S)-piperidin-2-yl]methanamine structures, has revealed their potential as atypical antipsychotic agents. These studies focus on dopamine and serotonin receptor affinity, highlighting their significance in neuropsychopharmacology (Raviña et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
[(2S)-piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBLLCTOLJFPH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309451 | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-piperidin-2-yl]methanamine | |
CAS RN |
111478-77-4 | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111478-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinemethanamine, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)



![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)







